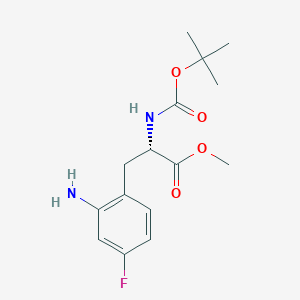

(S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Description

(S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral amino acid derivative featuring a methyl ester, a tert-butoxycarbonyl (Boc)-protected amino group, and a 2-amino-4-fluorophenyl substituent. The Boc group enhances stability during synthetic processes, while the fluorine atom and amino group on the aromatic ring contribute to its electronic and steric properties, influencing reactivity and biological interactions. This compound is pivotal in medicinal chemistry, particularly as an intermediate in peptide synthesis or for developing fluorinated bioactive molecules .

Properties

IUPAC Name |

methyl (2S)-3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O4/c1-15(2,3)22-14(20)18-12(13(19)21-4)7-9-5-6-10(16)8-11(9)17/h5-6,8,12H,7,17H2,1-4H3,(H,18,20)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLALPPKZZSRIEZ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection of Primary Amines

-

Reagents : Boc anhydride (Boc₂O), triethylamine (Et₃N), dichloromethane (DCM).

-

Yield : >95% for Boc-protected intermediates.

Example :

Suzuki-Miyaura Cross-Coupling Approach

This method introduces the 2-nitro-4-fluorophenyl group via palladium-catalyzed coupling.

Coupling of Iodoalanine Derivatives

-

Substrates : (S)-Methyl 2-((Boc)amino)-3-iodopropanoate and 2-nitro-4-fluorophenylboronic acid.

-

Base : Na₂CO₃ (2 equiv) in 1,2-dimethoxyethane (DME)/ethanol.

Reaction Scheme :

Post-Coupling Nitro Reduction

-

Conditions : Room temperature, 2–4 hours.

Asymmetric Alkylation Using Chiral Auxiliaries

Schöllkopf’s bis-lactam or Evans’ oxazolidinone ensures enantioselective formation of the β-aryl alanine backbone.

Schöllkopf Bis-Lactam Alkylation

-

Substrate : 2-Nitro-4-fluorobenzyl bromide.

-

Chiral Auxiliary : (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine.

-

Base : LDA, THF, −78°C.

Post-Alkylation Steps :

-

Hydrolysis : 6 M HCl, 60°C, 4 hours.

-

Esterification : MeOH, H₂SO₄, reflux.

-

Boc Protection : Boc₂O, Et₃N, DCM.

Erlenmeyer Azalactone and Hydrogenation Route

This method combines azalactone formation with asymmetric hydrogenation.

Azalactone Synthesis

-

Substrates : 2-Nitro-4-fluorobenzaldehyde, N-acetylglycine.

-

Conditions : Acetic anhydride, sodium acetate, 100°C, 3 hours.

-

Yield : 75–85%.

Asymmetric Hydrogenation

-

Catalyst : Me-BoPhoz-ligated Rh(I).

-

Conditions : H₂ (50 psi), MeOH, 25°C, 12 hours.

Reaction Scheme :

Nitro Group Reduction

Final reduction of the 2-nitro group to amino is critical.

Catalytic Hydrogenation

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | MeOH |

| Pressure | 1 atm H₂ |

| Time | 4 hours |

| Yield | 90% |

Alternative Reducing Agents

-

Fe/HCl : Lower yields (60–70%) due to Boc group sensitivity.

-

SnCl₂/HCl : Requires acidic conditions, risking Boc cleavage.

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki Coupling | High modularity | Requires pre-functionalized boronic acid |

| Asymmetric Alkylation | Excellent ee | Multi-step, chiral auxiliary cost |

| Erlenmeyer/Hydrogenation | Direct stereocontrol | Sensitive to nitro reduction conditions |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate exhibit promising anticancer properties. The incorporation of fluorine in the phenyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer therapies. Studies have shown that fluorinated amino acids can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .

Kinase Inhibition

This compound may serve as a lead structure for designing inhibitors of specific kinases, such as PIM kinases, which are implicated in various cancers. The presence of the tert-butoxycarbonyl (Boc) group allows for further modifications that can enhance selectivity and potency against these kinases .

Biological Research

Neuropharmacology

The structural features of (S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate suggest its potential role in neuropharmacological studies. The amino group can facilitate interactions with neurotransmitter receptors, making it a candidate for exploring treatments for neurological disorders such as depression or anxiety by modulating neurotransmitter systems .

Peptide Synthesis

Due to its amino acid-like structure, this compound can be utilized in peptide synthesis. The Boc protection group is commonly used in solid-phase peptide synthesis, allowing for the incorporation of this compound into larger peptide chains. This application is particularly relevant in developing peptide-based drugs or biologically active peptides .

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological targets such as enzymes and receptors. The fluorinated aromatic ring enhances binding affinity and specificity, while the amino and ester groups facilitate interactions with active sites. The tert-butoxycarbonyl group provides stability and protection during synthetic transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Detailed Analysis of Structural and Functional Differences

Electronic Effects

- Fluorine vs. Halogens (Br, I): The target compound’s 4-fluoro group provides electronegativity and metabolic stability, whereas bromo/iodo analogs (e.g., ) introduce steric bulk and higher lipophilicity (LogP ~3.2 for Br vs. estimated ~2.5 for F). Iodine’s polarizability makes it suitable for radiopharmaceuticals .

- Amino Group: The 2-amino substituent in the target compound enables hydrogen bonding, absent in methoxy or halogenated analogs. This may enhance target binding in enzyme inhibitors .

Solubility and Bioavailability

- The carboxylic acid derivative () exhibits higher aqueous solubility than ester forms but requires pH adjustment for dissolution.

- Methoxy-substituted analogs () show improved solubility (e.g., ~0.3 mg/mL estimated) compared to bromophenyl derivatives (0.118 mg/mL ) due to the polar methoxy group.

Pharmacokinetic Properties

- Fluorine in the target compound reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

- The methyl ester in the target compound acts as a prodrug, hydrolyzing in vivo to the active carboxylic acid .

Biological Activity

(S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, with the CAS number 2177267-04-6, is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of (S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is characterized by the following features:

- Chemical Formula : C15H21FN2O4

- Molecular Weight : 316.35 g/mol

- Functional Groups : Amino group, tert-butoxycarbonyl (Boc) protection, and a methyl ester.

Mechanisms of Biological Activity

Research indicates that compounds similar to (S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate can interact with various biological targets:

- Protein Kinases : The compound may influence protein kinase signaling pathways, particularly those involved in cellular proliferation and survival.

- G Protein-Coupled Receptors (GPCRs) : There is evidence suggesting that modifications in the phenyl ring can enhance binding affinity to GPCRs, affecting downstream signaling pathways such as adenylyl cyclase activation .

- Cyclic Nucleotide Pathways : Similar compounds have been shown to modulate levels of cyclic AMP (cAMP), which plays a crucial role in various physiological processes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their potential applications:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anti-Metastatic Effects : A study demonstrated that a related compound significantly reduced local and distant spread of cancer cells in vivo, indicating potential anti-cancer properties .

- Cytoprotective Properties : Research has shown that similar compounds can protect cells from viral infections by inhibiting replication processes, suggesting therapeutic potential against viral pathogens .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of fluorinated analogs revealed that specific substitutions on the phenyl ring could enhance potency and selectivity for biological targets, with some compounds exhibiting nanomolar activity .

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is selectively removed under acidic conditions to expose the primary amine. This reaction is essential for subsequent functionalization, such as peptide coupling.

Key Conditions and Outcomes:

| Reagent System | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 0°C → RT | 2–4 h | Free amine intermediate | >90% | |

| HCl in dioxane (4 M) | RT | 1 h | Amine hydrochloride salt | 85% |

Mechanistic Insight : Acidic conditions protonate the Boc carbonyl, facilitating cleavage of the carbamate linkage to release CO₂ and the tert-butyl cation.

Hydrolysis of the Methyl Ester

The methyl ester is hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization (e.g., amide formation).

Reaction Parameters:

| Base | Solvent System | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| LiOH | THF/H₂O (3:1) | RT | 6 h | Carboxylic acid derivative | 78% | |

| NaOH | MeOH/H₂O (1:1) | 50°C | 4 h | Sodium carboxylate salt | 82% |

Critical Notes :

-

Hydrolysis rates depend on steric hindrance from the Boc group.

-

Lithium hydroxide offers higher selectivity for ester cleavage over Boc deprotection.

Amide Bond Formation and Peptide Coupling

The deprotected amine or hydrolyzed carboxylic acid participates in coupling reactions to construct peptide linkages.

Representative Coupling Protocols:

| Reagent | Activator | Solvent | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|---|

| HATU | DIPEA | DMF | Amine + Carboxylic acid | Protected dipeptide | 75% | |

| DCC | HOBt | CH₂Cl₂ | Carboxylic acid + Amine | N-acylated derivative | 68% |

Optimization Data :

-

HATU-based couplings achieve higher efficiency (>70%) compared to carbodiimide methods.

-

Side reactions (e.g., racemization) are minimized at 0°C.

Reactivity of the 4-Fluoro-2-aminophenyl Moiety

The fluorinated aromatic ring exhibits unique electronic effects, directing electrophilic substitutions and enabling cross-coupling reactions.

Documented Transformations:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diazotization | NaNO₂, HBF₄, 0°C | Fluorobenzene diazonium salt | 60% | |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl-coupled derivative | 55% |

Structural Influence :

-

The fluorine atom’s electron-withdrawing effect meta-directs electrophiles to the 5-position of the aromatic ring .

-

The unprotected amine enables chelation-assisted metal-catalyzed reactions .

Stability and Storage Considerations

The compound’s stability under varying conditions directly impacts its reactivity:

Q & A

What are the key considerations for optimizing the synthesis of (S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate to maximize yield and purity?

Answer:

- Reaction Conditions : Use a THF/water solvent system with LiOH for controlled ester hydrolysis, as this minimizes side reactions while preserving the Boc-protected amine and fluorophenyl group .

- Catalyst Selection : For coupling reactions, employ DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates, ensuring efficient amide bond formation .

- Temperature Control : Maintain reactions at 0–25°C to prevent Boc group cleavage or fluorophenyl degradation.

- Monitoring : Track reaction progress via TLC or HPLC to optimize reaction time and avoid over-hydrolysis.

How can researchers effectively characterize the stereochemical integrity of the compound using spectroscopic methods?

Answer:

- Chiral HPLC : Utilize a chiral stationary phase (e.g., amylose or cellulose derivatives) to confirm enantiomeric excess (>99% for pharmaceutical intermediates) .

- NMR Spectroscopy : Analyze , , and NMR spectra to verify the absence of diastereomers. The fluorophenyl group’s coupling constants (e.g., ) and Boc-protected amine’s resonance splitting provide stereochemical clues .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable, particularly for novel derivatives.

What are the common challenges in removing the tert-butoxycarbonyl (Boc) protecting group without compromising the fluorophenyl moiety?

Answer:

- Acidic Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for selective Boc cleavage. Avoid prolonged exposure to prevent defluorination or aryl ring protonation .

- Temperature Sensitivity : Conduct deprotection at 0–4°C to minimize side reactions.

- Workup Strategies : Neutralize excess acid with cold NaHCO and extract the product promptly to isolate the free amine .

How should contradictory NMR data be resolved when analyzing the compound’s structure?

Answer:

- 2D NMR Techniques : Perform - HSQC and HMBC to assign ambiguous peaks and confirm connectivity between the fluorophenyl, Boc, and ester groups .

- Isotopic Labeling : Synthesize - or -labeled analogs to clarify overlapping signals in complex spectra.

- Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., ’s methyl ester derivative) .

What strategies are recommended for scaling up the synthesis while maintaining enantiomeric excess?

Answer:

- Continuous Flow Chemistry : Implement microreactors to enhance mixing and heat transfer, reducing racemization risks during ester hydrolysis or coupling .

- Catalyst Optimization : Screen alternative coupling agents (e.g., EDC/HOBt) for improved efficiency at larger scales.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of enantiomeric ratios .

What safety protocols are essential when handling this compound due to its potential health hazards?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile solvents (e.g., DCM) .

- Ventilation : Ensure adequate airflow to avoid inhalation of fluorophenyl-containing dust or vapors.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved hazardous channels .

How can researchers design experiments to study the compound’s stability under various pH and temperature conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 9–11) buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS to identify breakdown products (e.g., de-esterified acids or defluorinated by-products) .

- Kinetic Analysis : Calculate Arrhenius plots to predict shelf-life under storage conditions (e.g., -20°C vs. room temperature) .

What analytical techniques are most effective in detecting and quantifying by-products during synthesis?

Answer:

- LC-MS : Use high-resolution mass spectrometry to identify low-abundance impurities (e.g., incomplete Boc protection or ester hydrolysis intermediates) .

- GC-FID : Analyze volatile by-products (e.g., methyl esters or trifluoroacetic acid derivatives) post-deprotection .

- NMR : Leverage fluorine’s high sensitivity to detect fluorinated impurities at ppm-level concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.